3,5-Dibromo-2-methoxymethoxy-benzonitrile
Description
3,5-Dibromo-2-methoxymethoxy-benzonitrile is a halogenated aromatic nitrile derivative characterized by a benzonitrile core substituted with two bromine atoms at the 3- and 5-positions and a methoxymethoxy group (-OCH₂OCH₃) at the 2-position. This compound’s structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and steric bulk from the methoxymethoxy substituent. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications, though specific industrial uses remain understudied .
Properties
IUPAC Name |
3,5-dibromo-2-(methoxymethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c1-13-5-14-9-6(4-12)2-7(10)3-8(9)11/h2-3H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUSRFMNVXAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-methoxymethoxy-benzonitrile typically involves the bromination of 2-methoxymethoxy-benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of 3,5-Dibromo-2-methoxymethoxy-benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-methoxymethoxy-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxymethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
3,5-Dibromo-2-methoxymethoxy-benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-methoxymethoxy-benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzonitrile Derivatives
- 3,5-Dibromo-4-hydroxybenzonitrile :
Substitution of the 2-methoxymethoxy group with a hydroxyl (-OH) at the 4-position reduces steric hindrance but increases hydrogen-bonding capacity. This enhances solubility in polar solvents compared to the methoxymethoxy analog. However, the hydroxyl group may reduce stability under acidic or oxidative conditions . - The absence of a nitrile group diminishes its polarity, making it more lipophilic. Such differences suggest divergent applications, such as surfactant or polymer synthesis rather than medicinal chemistry .
Methoxy- and Alkoxy-Substituted Aromatics
- N-[4-(4-Chlorophenoxy)phenyl]-N,N-dimethylurea: This urea derivative features a 4-chlorophenoxy group, which introduces electron-withdrawing effects similar to the bromine atoms in the target compound.
- 1-Methylethyl 3-Chlorophenylcarbamate :
The carbamate group (-O(CO)NH-) here provides hydrolytic instability under basic conditions, unlike the more stable methoxymethoxy group. This limits its utility in long-term applications but may be advantageous in prodrug design .
Thiadiazole and Heterocyclic Analogs
- Such properties are absent in the target compound, which is more suited for electrophilic substitution reactions due to its electron-deficient aromatic ring .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Key Substituents | Reactivity Profile | Potential Applications |
|---|---|---|---|
| 3,5-Dibromo-2-methoxymethoxy-benzonitrile | Br (3,5), -OCH₂OCH₃ (2), -CN | Electrophilic substitution, stable | Pharmaceutical intermediates |
| 3,5-Dibromo-4-hydroxybenzonitrile | Br (3,5), -OH (4), -CN | Acid-sensitive, H-bond donor | Agrochemicals, dyes |
| N-[4-(4-Chlorophenoxy)phenyl]-N,N-dimethylurea | Cl, phenoxy, urea | Hydrolytically stable, H-bonding | Herbicides, enzyme inhibitors |
| 2-Chloro-N,N-di-2-propenylacetamide | Cl, allyl groups | Radical polymerization | Surfactants, polymers |
Research Findings and Limitations
- Reactivity Differences : The methoxymethoxy group in the target compound improves steric protection of the aromatic ring, reducing undesired side reactions in multi-step syntheses compared to hydroxylated analogs .
- Data Availability : Direct comparative studies on these compounds are scarce, with most evidence derived from structural extrapolation rather than experimental data. Further research is needed to validate these hypotheses.
Biological Activity
3,5-Dibromo-2-methoxymethoxy-benzonitrile is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,5-Dibromo-2-methoxymethoxy-benzonitrile is C10H8Br2N O2. Its structure features two bromine atoms at the 3 and 5 positions of a benzene ring, a methoxy group at the 2 position, and a cyano group (-C≡N). The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 3,5-Dibromo-2-methoxymethoxy-benzonitrile against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity (IC50 Values)
The compound exhibited selective cytotoxicity towards MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of 3,5-Dibromo-2-methoxymethoxy-benzonitrile have also been investigated. Its effectiveness against various bacterial strains was assessed using minimal inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity (MIC Values)
The compound demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, suggesting its potential for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the anti-inflammatory effects of 3,5-Dibromo-2-methoxymethoxy-benzonitrile have been explored. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Table 3: Anti-inflammatory Effects
These findings suggest that the compound may be beneficial in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of 3,5-Dibromo-2-methoxymethoxy-benzonitrile in a preclinical model of breast cancer. The study reported a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers in tumor tissues. This supports the compound's role as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
